molecular formula C12H14O3 B1606187 Tetrahydrofurfuryl benzoate CAS No. 2217-32-5

Tetrahydrofurfuryl benzoate

Cat. No.: B1606187
CAS No.: 2217-32-5
M. Wt: 206.24 g/mol
InChI Key: ZXVLLZARPGZABO-UHFFFAOYSA-N
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Description

Tetrahydrofurfuryl benzoate is an organic compound with the molecular formula C12H14O3. It is an ester derived from tetrahydrofurfuryl alcohol and benzoic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofurfuryl benzoate can be synthesized through the esterification reaction between tetrahydrofurfuryl alcohol and benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, tetrahydrofurfuryl alcohol and benzoic acid, are fed into a reactor along with a suitable catalyst. The reaction mixture is heated to the required temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofurfuryl benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to tetrahydrofurfuryl alcohol and benzoic acid in the presence of water and an acid or base catalyst.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: Tetrahydrofurfuryl alcohol and benzoic acid.

    Reduction: Tetrahydrofurfuryl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Tetrahydrofurfuryl benzoate has several applications in scientific research and industry:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations and drug delivery systems.

    Industry: this compound is used in the production of resins, coatings, and plasticizers due to its chemical stability and compatibility with various polymers.

Mechanism of Action

The mechanism of action of tetrahydrofurfuryl benzoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release tetrahydrofurfuryl alcohol and benzoic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Tetrahydrofurfuryl alcohol: A precursor to tetrahydrofurfuryl benzoate, used in similar applications.

    Benzoic acid esters: Other esters of benzoic acid, such as methyl benzoate and ethyl benzoate, which have similar chemical properties but different applications.

Uniqueness: this compound is unique due to its combination of the tetrahydrofurfuryl group and the benzoate group. This combination imparts specific chemical properties that make it suitable for a wide range of applications, from organic synthesis to industrial uses. Its stability and reactivity profile distinguish it from other similar compounds, making it a valuable compound in various fields.

Properties

IUPAC Name

oxolan-2-ylmethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(10-5-2-1-3-6-10)15-9-11-7-4-8-14-11/h1-3,5-6,11H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVLLZARPGZABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030853
Record name 2-Furanmethanol, tetrahydro-, benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2217-32-5
Record name 2-Furanmethanol, tetrahydro-, 2-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2217-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Tetrahydrofuran-2-yl)methyl benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanmethanol, benzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Furanmethanol, tetrahydro-, benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (TETRAHYDROFURAN-2-YL)METHYL BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2PFV9X7XY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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